molecular formula C21H32 B14338431 6-Methyl-4'-pentyl-4-propyl-2,3,4,5-tetrahydro-1,1'-biphenyl CAS No. 106349-14-8

6-Methyl-4'-pentyl-4-propyl-2,3,4,5-tetrahydro-1,1'-biphenyl

Cat. No.: B14338431
CAS No.: 106349-14-8
M. Wt: 284.5 g/mol
InChI Key: TUWYKRKLOCQFHV-UHFFFAOYSA-N
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Description

6-Methyl-4’-pentyl-4-propyl-2,3,4,5-tetrahydro-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by its unique structure, which includes a biphenyl core with various alkyl substituents. The presence of these substituents can significantly influence the compound’s physical and chemical properties, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-4’-pentyl-4-propyl-2,3,4,5-tetrahydro-1,1’-biphenyl typically involves the coupling of appropriately substituted benzene derivatives. One common method is the Suzuki-Miyaura coupling reaction, which employs palladium-catalyzed cross-coupling of aryl halides with organoboron compounds . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is typically carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-4’-pentyl-4-propyl-2,3,4,5-tetrahydro-1,1’-biphenyl can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups into the molecule.

    Reduction: Reduction reactions can be used to modify the degree of saturation in the biphenyl core.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the biphenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation reactions using catalysts like palladium on carbon are typical.

    Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated biphenyls, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

6-Methyl-4’-pentyl-4-propyl-2,3,4,5-tetrahydro-1,1’-biphenyl has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Its derivatives may be studied for their biological activity and potential therapeutic applications.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs.

    Industry: It may be used in the production of materials such as polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 6-Methyl-4’-pentyl-4-propyl-2,3,4,5-tetrahydro-1,1’-biphenyl involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. For example, its derivatives may interact with enzymes or receptors, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 6-Methyl-4’-pentyl-4-propyl-2,3,4,5-tetrahydro-1,1’-biphenyl lies in its specific combination of substituents, which can impart distinct physical and chemical properties. These properties can make it particularly useful in certain applications, such as in the development of specialized materials or pharmaceuticals.

Properties

CAS No.

106349-14-8

Molecular Formula

C21H32

Molecular Weight

284.5 g/mol

IUPAC Name

1-(2-methyl-4-propylcyclohexen-1-yl)-4-pentylbenzene

InChI

InChI=1S/C21H32/c1-4-6-7-9-18-10-13-20(14-11-18)21-15-12-19(8-5-2)16-17(21)3/h10-11,13-14,19H,4-9,12,15-16H2,1-3H3

InChI Key

TUWYKRKLOCQFHV-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC=C(C=C1)C2=C(CC(CC2)CCC)C

Origin of Product

United States

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